GPR139 Agonist Potency: Ethyl Linker vs. Acetamide Linker Series
In the benzotriazinone GPR139 agonist series, the ethyl-linked benzamide scaffold (exemplified by this compound) was explored as a metabolically stable alternative to the acetamide linker. While direct EC50 data for N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide has not been publicly disclosed in peer-reviewed literature, the corresponding patent class (US9556130B2) demonstrates that ethyl-linked analogs retain sub-100 nM agonist activity at human GPR139, comparable to the clinical candidate TAK-041 (EC50 22 nM, acetamide series) [1]. The ethyl linker provides enhanced proteolytic resistance relative to the glycine-based acetamides described in ACS Med Chem Lett [2].
| Evidence Dimension | GPR139 agonist potency (EC50) and metabolic stability |
|---|---|
| Target Compound Data | Not publicly disclosed in peer-reviewed literature; patent class EC50 range: <100 nM (inferred from structural analogs) |
| Comparator Or Baseline | TAK-041 (acetamide series): EC50 22 nM (FLIPR calcium assay, human GPR139); Glycine benzamide series: EC50 50-500 nM |
| Quantified Difference | Insufficient public data to calculate exact fold-difference; linker modification predicted to improve metabolic stability per patent disclosures |
| Conditions | Human GPR139 expressed in CHO-TRex cells; FLIPR calcium mobilization assay |
Why This Matters
The ethyl linker distinguishes this compound from the acetamide-based clinical candidate TAK-041, offering a distinct intellectual property position and potentially differentiated ADME profile for tool compound selection.
- [1] US Patent US9556130B2. 4-oxo-3,4-dihydro-1,2,3-benzotriazine modulators of GPR139. Examples and biological data tables. View Source
- [2] Dvorak CA, et al. Identification and SAR of Glycine Benzamides as Potent Agonists for the GPR139 Receptor. ACS Med Chem Lett. 2015;6(9):1014-1018. View Source
